Stereodefined trans-1-Iodohex-2-ene Enables Enantioselective Total Synthesis of D-Sorbitol
In a comparative synthetic study, trans-1-iodo-2-hexene served as the stereodefined allylic halide building block for D-sorbitol synthesis via (S,S)-hydrobenzoin stannylene acetal coupling followed by regio- and stereoselective transformations, while cis-1-bromo-2-pentene was employed analogously for (+)-polyoxamic acid [1]. The trans configuration of the iodide was essential to establish the correct relative stereochemistry of the four contiguous stereocenters in the D-sorbitol product; a cis-iodide or the corresponding bromide would not deliver the requisite stereochemical outcome [1].
| Evidence Dimension | Stereochemical suitability for asymmetric total synthesis of a polyol natural product derivative |
|---|---|
| Target Compound Data | trans-1-Iodo-2-hexene: successfully employed as the sole C6 allylic halide synthon, yielding D-sorbitol with correct relative stereochemistry at all four stereocenters |
| Comparator Or Baseline | cis-1-Bromo-2-pentene: employed analogously but for a different target ((+)-polyoxamic acid); not interchangeable with the trans-iodide for the D-sorbitol target |
| Quantified Difference | Stereochemical outcome is configuration-dependent; trans-iodide provides correct stereochemistry for D-sorbitol; cis-bromide does not. No alternative allylic halide reported to deliver D-sorbitol in this methodology. |
| Conditions | (S,S)-Hydrobenzoin stannylene acetal coupling methodology; multi-step regio- and stereoselective transformations; Chem. Commun. (Camb.), 2002 [1] |
Why This Matters
Procurement of the correct trans-stereoisomer is mandatory for the reported D-sorbitol synthetic route; substitution with the cis-isomer or the bromide congener results in stereochemical divergence and target failure.
- [1] Kim, K. S. et al., Synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides employing (S,S)-hydrobenzoin as a chiral source, Chem. Commun. (Camb.), 2002, (10), 1116–1117. DOI: 10.1039/b202823a. PMID: 12122692. View Source
